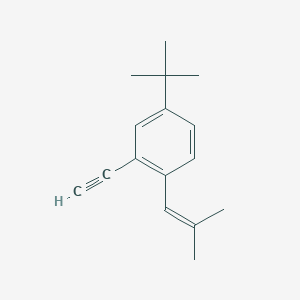
4-tert-Butyl-2-ethynyl-1-(2-methylprop-1-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butyl-2-ethynyl-1-(2-methylprop-1-en-1-yl)benzene is an organic compound with a complex structure that includes a benzene ring substituted with tert-butyl, ethynyl, and methylprop-1-en-1-yl groups
Preparation Methods
The synthesis of 4-tert-Butyl-2-ethynyl-1-(2-methylprop-1-en-1-yl)benzene involves multiple stepsThe reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
4-tert-Butyl-2-ethynyl-1-(2-methylprop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethynyl group to an ethyl group.
Scientific Research Applications
4-tert-Butyl-2-ethynyl-1-(2-methylprop-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-2-ethynyl-1-(2-methylprop-1-en-1-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar compounds to 4-tert-Butyl-2-ethynyl-1-(2-methylprop-1-en-1-yl)benzene include:
1-tert-Butyl-4-(2-methylprop-2-en-1-yl)benzene: This compound has a similar structure but lacks the ethynyl group.
Benzene, 1,2-dimethoxy-4-(1-propenyl)-:
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
819871-55-1 |
|---|---|
Molecular Formula |
C16H20 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
4-tert-butyl-2-ethynyl-1-(2-methylprop-1-enyl)benzene |
InChI |
InChI=1S/C16H20/c1-7-13-11-15(16(4,5)6)9-8-14(13)10-12(2)3/h1,8-11H,2-6H3 |
InChI Key |
CBKLSOUTIQIACZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=C(C=C(C=C1)C(C)(C)C)C#C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















